molecular formula C12H13N3OS B1375909 N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide CAS No. 1376044-35-7

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide

Cat. No. B1375909
M. Wt: 247.32 g/mol
InChI Key: GNNNUYNKBXYROZ-UHFFFAOYSA-N
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Description

“N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide” is a compound that contains a benzamide moiety. Benzamides are a significant class of amide compounds that are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . They are usually produced from the reaction between carboxylic acids and amines at high temperatures .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Scientific Research Applications

Gelation Behavior

  • N-(thiazol-2-yl) benzamide derivatives, closely related to N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide, have been investigated for their gelation behavior. The study found that certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, driven by non-covalent interactions like π-π interaction and S⋯O interaction (Yadav & Ballabh, 2020).

Anticancer Activity

  • Derivatives of N-(thiazol-2-yl)benzamide have been synthesized and tested for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some compounds showed higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

Antifungal Agents

  • New compounds including 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides were prepared and evaluated for their antifungal activity. This research indicates the potential of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide derivatives as antifungal agents (Narayana et al., 2004).

Antimicrobial Agents

  • A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and screened for antimicrobial activity against various bacterial and fungal strains. Some of these molecules were found to be more potent than reference drugs (Bikobo et al., 2017).

Synthesis and Characterization

  • Various studies focus on the synthesis and characterization of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide derivatives, exploring their potential applications in different fields like antimicrobial, anticancer, and antifungal activities. These studies contribute to understanding the chemical properties and potential uses of these compounds (Various Authors, 2004-2021).

Safety And Hazards

Benzamides, including “N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide”, are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and suspected of causing genetic defects .

properties

IUPAC Name

N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c13-6-10-8-17-11(15-10)7-14-12(16)9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNNUYNKBXYROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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